

4-Allyloxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427

[Get Quote](#)

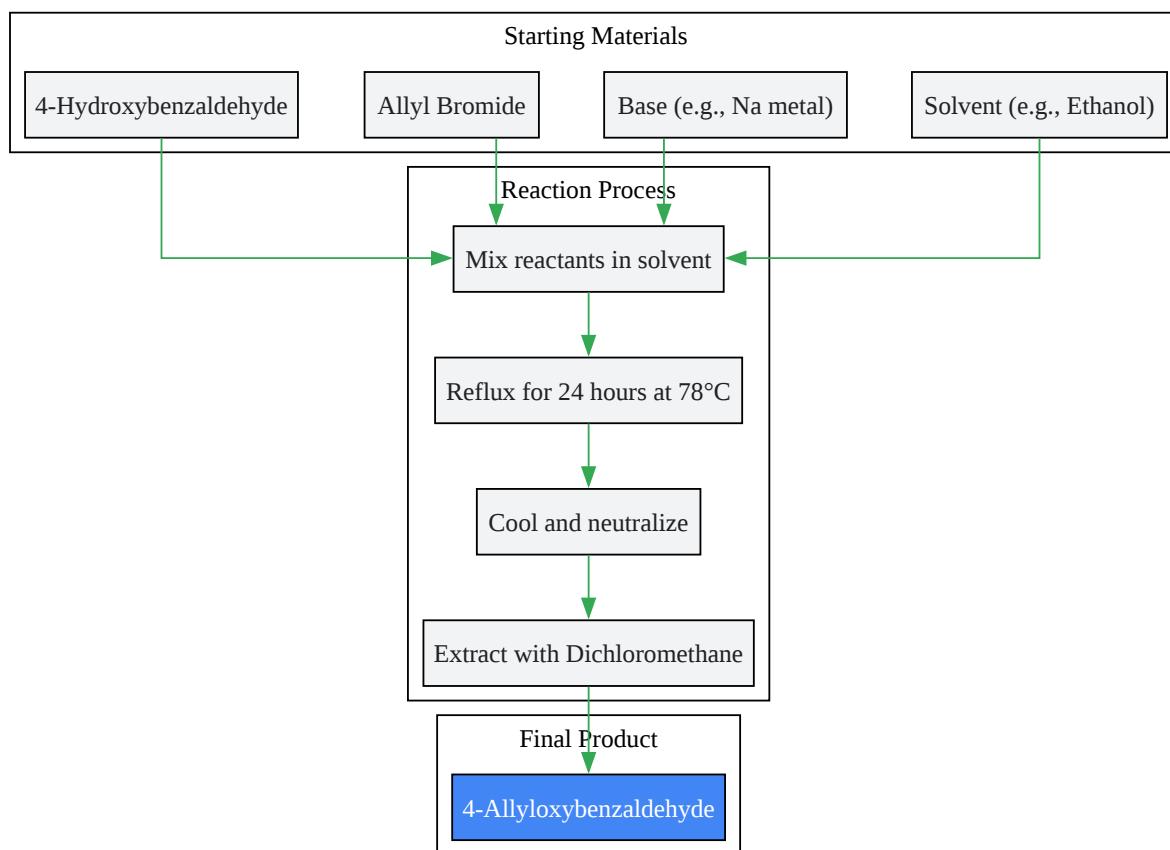
An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Allyloxybenzaldehyde, a bifunctional organic compound, serves as a pivotal precursor in a myriad of organic syntheses. Its unique structure, incorporating both a reactive aldehyde group and a versatile allyl ether moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Physicochemical Properties and Spectroscopic Data

4-Allyloxybenzaldehyde is a clear, colorless to pale yellow liquid.^{[1][2]} Its fundamental properties are summarized in the table below, providing essential data for its handling and characterization.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][3]
Molecular Weight	162.19 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[1][4][5]
Boiling Point	150-152 °C at 18 mmHg	[5][6][7]
Density	1.058 g/mL at 25 °C	[5][6][7]
Refractive Index (n ²⁰ /D)	1.568	[1][6]
Solubility	Immiscible in water; Soluble in organic solvents like ethanol and ether.[2][6]	
CAS Number	40663-68-1	[1][3]


Synthesis of 4-Allyloxybenzaldehyde

The most common and straightforward synthesis of **4-allyloxybenzaldehyde** is achieved through the Williamson ether synthesis. This method involves the allylation of 4-hydroxybenzaldehyde.[8][9]

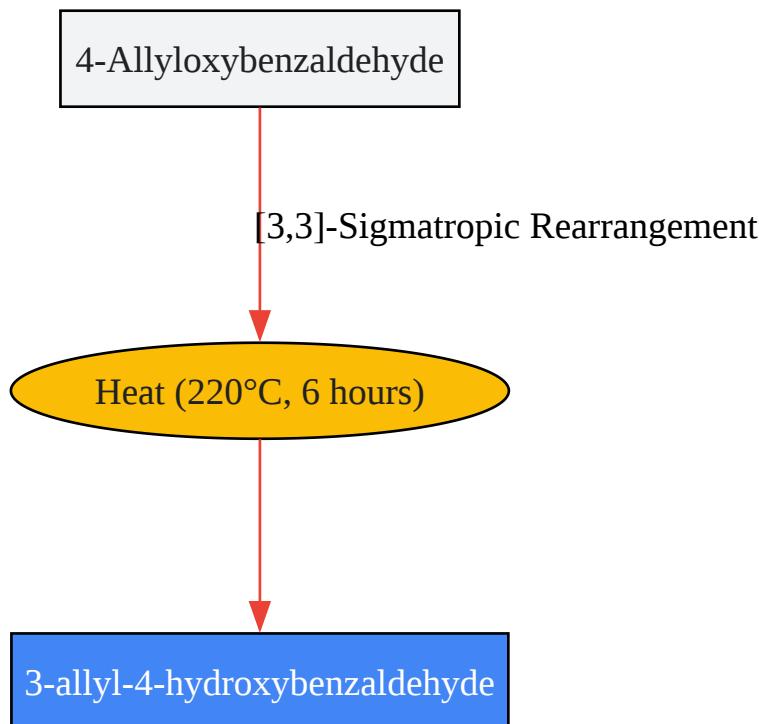
Experimental Protocol: Williamson Ether Synthesis

- Reactants: 4-hydroxybenzaldehyde (1 equivalent), allyl bromide (1.1 to 3 equivalents), and a base such as potassium carbonate or sodium metal.[8][10]
- Solvent: Acetone or ethanol.[8][10]
- Procedure (using sodium metal in ethanol):
 - In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde in ethanol.
 - Add sodium metal to the solution, which reacts to form the sodium phenoxide.
 - To this mixture, add allyl bromide (3 equivalents).[8]

- Reflux the mixture for approximately 24 hours at around 78 °C.[8]
- After cooling, neutralize the reaction mixture.[4]
- The product, **4-allyloxybenzaldehyde**, is then isolated via extraction with a solvent like dichloromethane.[4]
- Yield: This reaction typically affords the product in high yields, with reports of 85-89%. [8]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Allyloxybenzaldehyde**.


Core Synthetic Transformations

The dual functionality of **4-allyloxybenzaldehyde** makes it a valuable precursor for synthesizing more complex molecules. The aldehyde group readily participates in nucleophilic additions and condensations, while the allyl group is a substrate for rearrangements and cycloadditions.[2][4]

Claisen Rearrangement

A cornerstone reaction of allyl aryl ethers is the thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement.[11][12] Heating **4-allyloxybenzaldehyde** triggers the migration of the allyl group to the ortho position of the phenol, yielding 3-allyl-4-hydroxybenzaldehyde.[10][13]

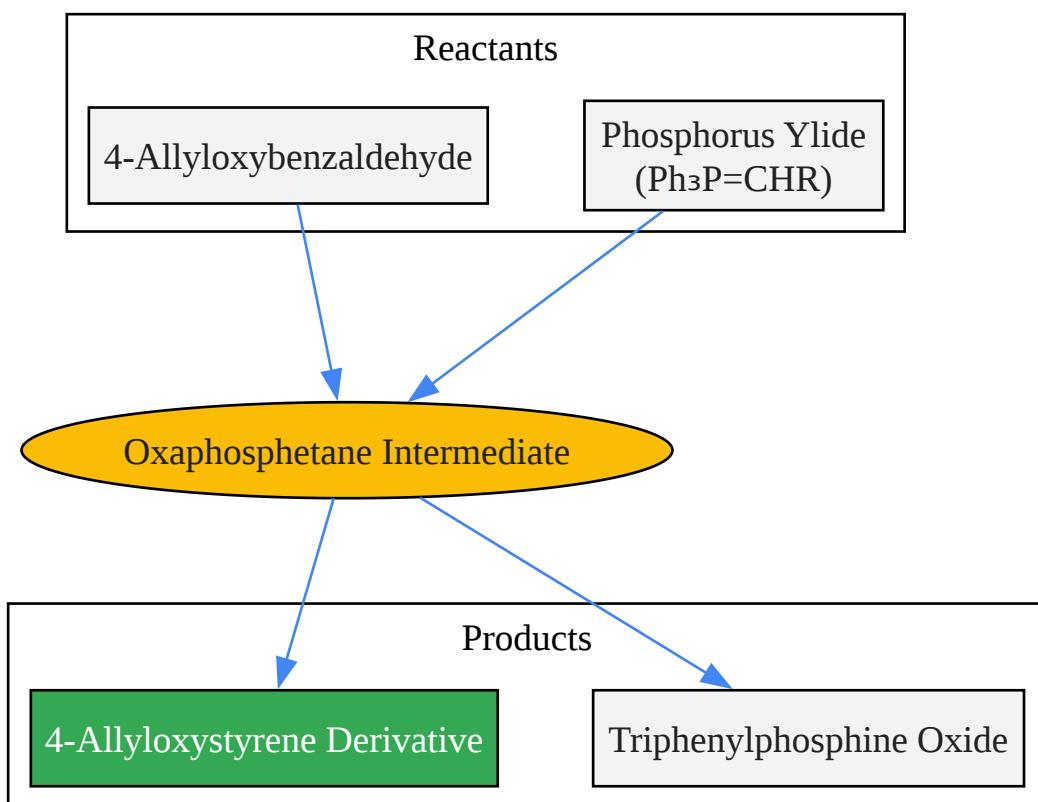
- Reactant: **4-allyloxybenzaldehyde** (synthesized in situ from 4-hydroxybenzaldehyde and allyl bromide).[10]
- Procedure:
 - Synthesize **4-allyloxybenzaldehyde** as described previously and isolate the crude product.[10]
 - Heat the resulting **4-allyloxybenzaldehyde** at 220 °C for six hours.[10]
 - The rearrangement occurs during heating to yield the final product.[10]
- Product: 3-allyl-4-hydroxybenzaldehyde.[10][13]

[Click to download full resolution via product page](#)

Caption: The Claisen rearrangement of **4-Allyloxybenzaldehyde**.

Condensation Reactions

The aldehyde functional group is an excellent electrophile for condensation reactions. A notable example is the acid-catalyzed condensation with resorcinol to form C-4-allyloxy-phenylcalix[8]resorcinarene, a macrocyclic compound with potential applications in host-guest chemistry and as an antioxidant.[8]

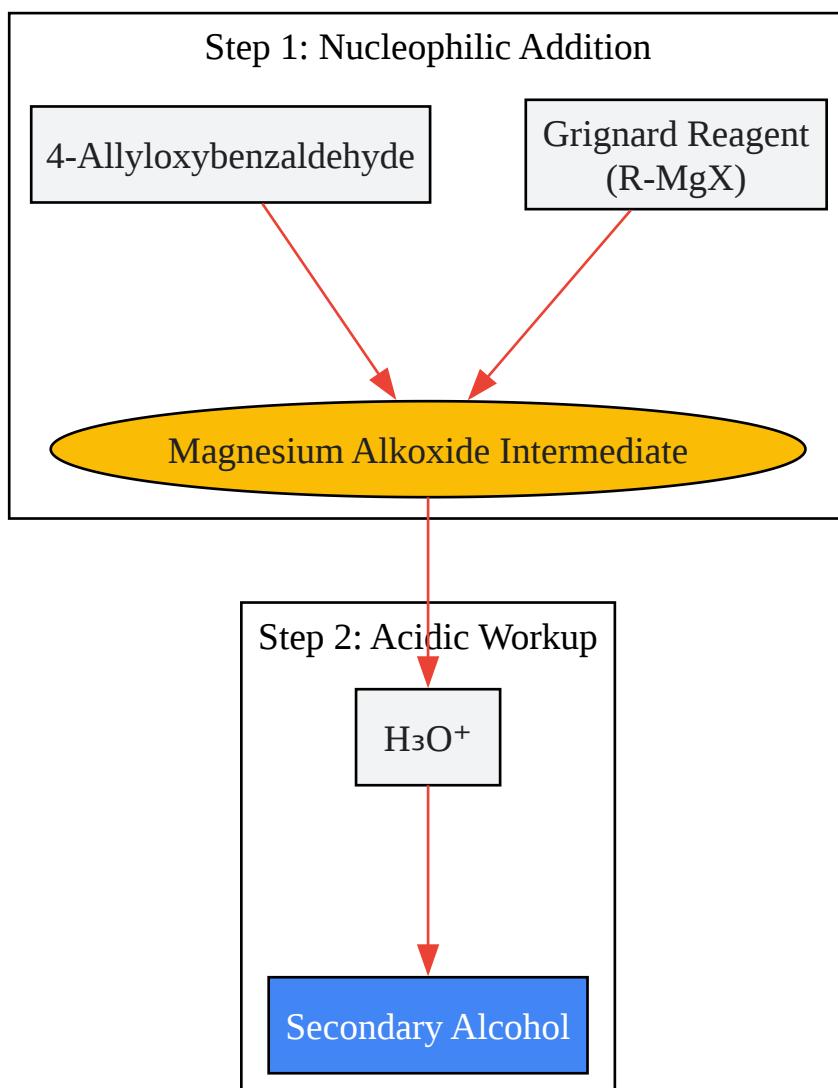

- Reactants: **4-allyloxybenzaldehyde** (1 equivalent), resorcinol (1 equivalent).[8]
- Catalyst: Hydrochloric acid.[8]
- Solvent: Ethanol.[8]
- Procedure:
 - Reflux a mixture of **4-allyloxybenzaldehyde** and resorcinol in ethanol with hydrochloric acid as a catalyst for 24 hours.[8]

- The resulting precipitate is filtered, neutralized, and dried.[8]
- Yield: 67%. [8]
- Product Characterization: The resulting C-4-allyloxy-phenylcalix[8]resorcinarene (AOPC) was a dark red solid with a melting point of 237-238 °C (decomposed).[8]

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. [14][15][16] **4-Allyloxybenzaldehyde** can react with a phosphorus ylide (a Wittig reagent) to form a 4-allyloxystyrene derivative. The reaction is driven by the formation of the highly stable triphenylphosphine oxide.[17]

The aldehyde reacts with the ylide, generated from a phosphonium salt and a strong base, to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[16][17]


[Click to download full resolution via product page](#)

Caption: General pathway of the Wittig reaction with **4-Allyloxybenzaldehyde**.

Grignard Reaction

Grignard reagents ($\text{R}-\text{MgX}$) are potent nucleophiles that add to the carbonyl carbon of aldehydes to produce secondary alcohols upon workup.[18][19] The reaction of **4-allyloxybenzaldehyde** with a Grignard reagent provides a route to 1-(4-allyloxyphenyl) substituted alcohols.[20][21]

The alkyl or aryl group of the Grignard reagent attacks the electrophilic aldehyde carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

[Click to download full resolution via product page](#)

Caption: General pathway of the Grignard reaction.

Applications in Synthesis

The derivatives of **4-allyloxybenzaldehyde** are valuable intermediates in several fields:

- Pharmaceuticals: It is used as a starting material for developing new pharmaceutical agents. [2][4][6] The antioxidant properties of some derivatives make them interesting candidates for reducing oxidative stress.[4][8]
- Flavors and Fragrances: The aromatic nature of the compound lends itself to applications in the perfume and flavoring industries.[4]
- Complex Molecule Synthesis: It serves as a building block for natural products like chalcones and macrocycles like calixarenes.[4][8]
- Polymer Science: The allyl group can be utilized in polymerization reactions, making it an intermediate for functional materials.[4]

In conclusion, **4-allyloxybenzaldehyde**'s distinct combination of reactive sites establishes it as a highly valuable and versatile precursor in organic synthesis, enabling the efficient construction of complex molecular architectures for a wide range of scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Allyloxybenzaldehyde, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-Allyloxybenzaldehyde | 40663-68-1 [smolecule.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-ALLYLOXYBENZALDEHYDE | 40663-68-1 [chemicalbook.com]
- 7. 4-allyloxybenzaldehyde | CAS#:40663-68-1 | Chemsr [chemsrc.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. prepchem.com [prepchem.com]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. Claisen Rearrangement [organic-chemistry.org]
- 13. lookchem.com [lookchem.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 20. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [4-Allyloxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266427#4-allyloxybenzaldehyde-as-a-precursor-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com